molecular formula C7H6N4O B1317582 3-(1H-Tetrazol-5-yl)phenol CAS No. 96859-34-6

3-(1H-Tetrazol-5-yl)phenol

Cat. No.: B1317582
CAS No.: 96859-34-6
M. Wt: 162.15 g/mol
InChI Key: IZORRBUQWFSCII-UHFFFAOYSA-N
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Description

3-(1H-Tetrazol-5-yl)phenol (CAS 96859-34-6) is a high-purity organic compound with a molecular formula of C7H6N4O and a molecular weight of 162.15 g/mol . This heterocyclic phenol is characterized by the presence of a tetrazole group, a five-membered ring containing four nitrogen atoms, which is a versatile and valuable functional group in coordination chemistry and materials science . The product has a specified purity of 97% and a melting point of approximately 220°C (with decomposition) . The primary research value of this compound lies in its role as a multi-functional organic ligand for constructing novel metal-organic frameworks (MOFs) and coordination complexes . The tetrazole group, with its multiple nitrogen donors, exhibits an excellent coordination ability, allowing it to act as a multidentate or bridging ligand in supramolecular assemblies . Researchers have successfully utilized this ligand and its structural isomers (e.g., 2-(1H-tetrazol-5-yl)phenol and 4-(1H-tetrazol-5-yl)phenol) in reactions with various metal salts, including those of nickel, zinc, and cadmium, to synthesize complexes with diverse dimensionalities, from 0-dimensional clusters to 2D coordination networks . These resulting materials are of significant interest for studying various functional properties, such as magnetism (with nickel complexes), fluorescence (with zinc and cadmium complexes), and UV-Vis characteristics, making them potential candidates for applications in catalysis, luminescent materials, and gas adsorption . This product is intended for research purposes only in a laboratory setting. It is strictly for professional and industrial use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZORRBUQWFSCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541300
Record name 3-(2H-Tetrazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96859-34-6
Record name 3-(2H-Tetrazol-5-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Tetrazol-5-yl)phenol typically involves the reaction of phenol derivatives with azide compounds under specific conditions. One common method is the cycloaddition reaction between phenol and sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Tetrazol-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 3-(1H-Tetrazol-5-yl)phenol

The synthesis of this compound typically involves the reaction of phenolic compounds with sodium azide in the presence of appropriate catalysts. Various methods have been reported to improve yield and purity, including microwave-assisted synthesis and the use of heterogeneous catalysts. For instance, microwave irradiation has been shown to enhance reaction efficiency significantly, yielding high purity products in shorter reaction times .

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or function .

Antioxidant Activity
In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. Compounds derived from tetrazoles often exhibit significant free radical scavenging activity, which is crucial in preventing oxidative stress-related cellular damage. This property positions it as a candidate for further development in therapeutic applications targeting oxidative stress-related diseases .

Applications in Medicinal Chemistry

Drug Development
The structural versatility of this compound allows for modifications that can enhance its pharmacological properties. Its derivatives have been explored for potential use as anti-inflammatory agents and analgesics. The incorporation of the tetrazole ring into drug design can improve solubility and bioavailability, making it an attractive scaffold for new drug candidates .

Antibacterial Agents
Due to its proven antimicrobial efficacy, this compound is being investigated as a lead compound for developing new antibacterial agents. The ongoing rise of antibiotic-resistant bacteria necessitates the discovery of novel compounds that can effectively combat infections without contributing to resistance .

Applications in Material Science

Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing advanced materials such as polymers and composites. Its ability to form stable bonds with various substrates makes it valuable in creating materials with enhanced thermal and mechanical properties .

Sensors and Catalysts
The compound's unique electronic properties also make it suitable for applications in sensors and catalytic systems. Its functional groups can be tailored to interact with specific analytes or facilitate chemical reactions under mild conditions, paving the way for innovative sensor technologies and catalytic processes .

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, supporting its potential use in developing new antibacterial therapies .

Case Study 2: Synthesis of Novel Drug Candidates

Researchers synthesized a series of derivatives based on this compound to assess their anti-inflammatory properties. Several compounds showed promising results in vitro, demonstrating reduced inflammation markers in cell cultures. These findings suggest that further investigation could lead to effective treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(1H-Tetrazol-5-yl)phenol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2-(1H-Tetrazol-5-yl)phenol and 4-(1H-Tetrazol-5-yl)phenol

These isomers differ in the position of the tetrazole group on the phenol ring:

Compound Position Molecular Formula Key Properties/Applications
3-(1H-Tetrazol-5-yl)phenol Meta C₇H₆N₄O Metal coordination , DNA/protein binding
2-(1H-Tetrazol-5-yl)phenol Ortho C₇H₆N₄O NMR and HRMS characterized ; precursor for nitration reactions
4-(1H-Tetrazol-5-yl)phenol Para C₇H₆N₄O Used in solvothermal synthesis of Ag/Cu complexes

Key Differences :

  • Coordination Chemistry : The meta isomer (3-position) forms diverse metal complexes (e.g., Zn, Ag, Co) due to optimal steric and electronic effects . The para isomer (4-position) favors linear coordination geometries in Ag complexes .
  • Reactivity : Ortho-substituted derivatives undergo in situ nitration more readily, forming nitro-functionalized ligands for polynuclear complexes .

Comparison with Functional Derivatives

3-(1H-Tetrazol-5-yl)benzyl Alcohol and Benzoic Acid

Derivatives with modified phenol substituents exhibit distinct physicochemical and biological properties:

Compound Functional Group Molecular Formula Applications
3-(1H-Tetrazol-5-yl)benzyl alcohol -CH₂OH C₈H₈N₄O Intermediate in drug synthesis
3-(1H-Tetrazol-5-yl)benzoic acid -COOH C₈H₆N₄O₂ Potential for metal-organic frameworks (MOFs)

Key Differences :

  • Solubility : The carboxylic acid derivative has higher aqueous solubility due to ionization, whereas the benzyl alcohol is more lipophilic.
  • Coordination Modes : Benzoic acid can act as a bidentate ligand (via COO⁻ and tetrazole), while benzyl alcohol primarily engages through the tetrazole group .

Comparison with Bioactive Tetrazole Derivatives

3-(1H-Tetrazol-5-yl) Coumarin

This coumarin-tetrazole hybrid (C₁₄H₈N₄O₂) binds to DNA via intercalation and hydrogen bonding, with stronger affinity than bovine serum albumin (BSA) . Compared to this compound:

  • Binding Mechanisms : Both compounds utilize tetrazole-mediated hydrogen bonding, but coumarin’s planar structure enhances DNA intercalation.
  • Pharmacokinetics : Coumarin derivatives exhibit improved cell permeability due to aromatic π-systems .

LTB4 Receptor Antagonists

Pyrazole-tetrazole hybrids (e.g., 4-ethyl-5-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]-2-(1H-pyrazol-3-yl)phenol) show potent LTB4 receptor antagonism (IC₅₀: 6.4 nM) . The tetrazole group mimics carboxylate interactions, while the phenol enhances solubility.

Analytical Data

  • IR Spectroscopy: All tetrazole-phenol derivatives show N-H stretches (~2500 cm⁻¹) and O-H stretches (~3400 cm⁻¹) .
  • NMR : The meta isomer displays distinct aromatic proton shifts (δ 7.2–7.8 ppm) compared to para (δ 7.1–7.6 ppm) .

Biological Activity

3-(1H-Tetrazol-5-yl)phenol, with the chemical formula C7H6N4O, has garnered attention in recent years for its diverse biological activities. This compound is characterized by a phenolic structure substituted with a tetrazole ring, which contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Weight : 174.18 g/mol
  • CAS Number : 96859-34-6
  • Structure : The compound features a phenolic hydroxyl group and a tetrazole moiety, which influences its solubility and reactivity.

This compound exhibits its biological effects through several mechanisms:

  • Protein Binding : Studies indicate that this compound interacts with various proteins, potentially influencing their activity and stability.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical biological pathways, which may contribute to its therapeutic effects.
  • Cell Signaling Modulation : The compound can modulate cell signaling pathways, affecting processes such as apoptosis and cell proliferation.

Antiviral Activity

Research has demonstrated that this compound possesses significant antiviral properties, particularly against HIV. A study reported that derivatives of this compound exhibited potent inhibition of HIV replication in vitro, with effective concentrations (EC50) as low as 2.2 μM against HIV-1 .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies on various cancer cell lines have shown that this compound can induce cytotoxicity and inhibit tumor growth. For example, it has been tested against B16 melanoma cells, demonstrating significant cytotoxic effects with IC50 values in the nanomolar range .

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results that suggest potential use as an antimicrobial agent in clinical settings .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable characteristics for drug development:

  • Bioavailability : The molecular structure suggests good bioavailability due to its moderate lipophilicity.
  • Metabolism : Preliminary studies indicate that the compound undergoes metabolic transformations that may enhance or diminish its biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusKey Findings
Anti-HIV activityCompounds showed IC50 values of 4.4 μM against gp41 formation and EC50 values of 2.2 μM against HIV replication.
Anticancer effectsDemonstrated significant cytotoxicity in B16 melanoma cells with IC50 values in the nanomolar range.
Antimicrobial activityEffective against various bacterial strains, suggesting potential for development as an antimicrobial agent.

Q & A

Q. What synthetic protocols are recommended for optimizing the yield of 3-(1H-Tetrazol-5-yl)phenol derivatives?

  • Methodology : A heterogenous catalytic system using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C is effective for synthesizing tetrazole derivatives. For example, equimolar reactants (1.00 mmol) stirred for 1 hour under these conditions yield products like 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p) with purification via TLC monitoring and recrystallization in aqueous acetic acid .
  • Key Data :
  • Reaction time: 1 hour
  • Catalyst loading: 10 wt%
  • Yield optimization: Recrystallization in aqueous acetic acid improves purity.

Q. How can NMR spectroscopy validate the structural integrity of this compound analogs?

  • Methodology : Use ¹H and ¹³C NMR in DMSO-d6 to confirm aromatic protons and tetrazole ring integration. For example, 2-(1H-Tetrazol-5-yl)phenol exhibits peaks at δ 6.97–7.97 ppm (aromatic protons) and δ 111.0–155.8 ppm (carbon environments), with the hydroxyl proton typically observed as a broad singlet .
  • Key Data :
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-(1H-Tetrazol-5-yl)phenol6.97–7.97111.0–155.8

Advanced Research Questions

Q. What intermolecular forces govern the interaction of this compound with biomolecules like BSA and DNA?

  • Methodology : Fluorescence quenching and UV-Vis spectroscopy reveal van der Waals forces and hydrogen bonding as dominant interactions. For example, static quenching of BSA fluorescence by 3-(1H-Tetrazol-5-yl)coumarin (a structural analog) occurs with a binding constant (K) of ~10⁴ M⁻¹, while Ct-DNA binding involves intercalation, altering ellipticity at 275 nm (B-DNA to A-DNA transition) .
  • Key Findings :
  • BSA interaction: Reduced α-helix content (CD spectroscopy).
  • DNA interaction: Hypochromicity at 260 nm suggests intercalation.

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodology : Conduct stability studies across pH 2–12 using HPLC or UV-Vis monitoring. The tetrazole ring’s stability is pH-dependent due to protonation/deprotonation equilibria. For analogs like 1H-Tetrazole-5-acetic acid, stability is maintained across a broad pH range, suggesting similar resilience for this compound .
  • Key Data :
  • Optimal stability: pH 7–9 (avoiding extreme acidic/basic conditions).
  • Degradation pathways: Hydrolysis of the tetrazole ring under strong acids/bases.

Q. What strategies address regioselectivity challenges during alkylation of 5-substituted 1H-tetrazoles?

  • Methodology : Use steric/electronic directing groups. For example, methylation of 4-(1H-tetrazol-5-yl)phenol with methyl iodide in basic conditions selectively produces 4-(1-methyl-1H-tetrazol-5-yl)phenol (N1-alkylation) over N2-alkylation isomers, confirmed by ¹H NMR (e.g., methyl singlet at δ 3.50–3.80 ppm) .
  • Key Data :
SubstrateRegioselectivity (N1:N2)Yield (%)
4-(1H-Tetrazol-5-yl)phenol9:185

Q. How to resolve contradictions in reported binding affinities of this compound derivatives for DNA vs. proteins?

  • Methodology : Compare experimental conditions (e.g., ionic strength, temperature). For instance, 3-(1H-Tetrazol-5-yl)coumarin shows higher DNA affinity (K = 1.5 × 10⁵ M⁻¹) than BSA (K = 3.2 × 10⁴ M⁻¹) at pH 7.2 and 25°C. Discrepancies may arise from variations in buffer composition (e.g., Tris-HCl vs. phosphate) or competing ligands .
  • Troubleshooting :
  • Standardize buffer systems (10 mM Tris-HCl, pH 7.2).
  • Use competitive assays (e.g., ethidium bromide displacement for DNA).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-Tetrazol-5-yl)phenol
Reactant of Route 2
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